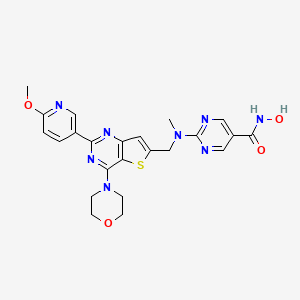

Fimepinostat

Description

Properties

IUPAC Name |

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWXJLIFIIOYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712307 | |

| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339928-25-4 | |

| Record name | Fimepinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fimepinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIMEPINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fimepinostat: A Technical Guide to its Dual Inhibitory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimepinostat (CUDC-907) is a first-in-class, orally bioavailable small molecule inhibitor that uniquely targets two distinct and critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[1][2] This dual inhibition leads to a multifaceted anti-cancer effect, including the induction of apoptosis, cell cycle arrest, and the downregulation of key oncogenic transcription factors such as MYC.[3][4] Preclinical and clinical studies have demonstrated its potential in various hematological malignancies and solid tumors, particularly in relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Dual PI3K and HDAC Inhibition

This compound was rationally designed to simultaneously engage two pivotal classes of enzymes that are often dysregulated in cancer.[2]

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: this compound potently inhibits Class I PI3K isoforms (α, β, δ), which are key components of the PI3K/AKT/mTOR signaling pathway.[7] This pathway is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[4][8] By inhibiting PI3K, this compound prevents the phosphorylation of AKT, leading to the downstream suppression of mTOR and its effector proteins.[4]

-

Histone Deacetylase (HDAC) Inhibition: this compound is a pan-HDAC inhibitor, targeting Class I and II HDAC enzymes.[7] HDACs are responsible for removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes. This also leads to the acetylation of non-histone proteins, affecting their function and stability.

The synergistic effect of dual PI3K and HDAC inhibition is a key feature of this compound's mechanism, leading to greater anti-tumor activity than single-agent inhibitors of either pathway.[9]

Key Signaling Pathways

The dual inhibitory action of this compound converges on several critical cancer-related signaling pathways.

PI3K/AKT/mTOR Pathway

This compound directly inhibits the catalytic activity of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of AKT at the cell membrane. The subsequent decrease in phosphorylated AKT (p-AKT) leads to the reduced activation of mTOR, a central regulator of cell growth and proliferation.[4]

HDAC Inhibition and Gene Expression

By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones. This "opens up" the chromatin structure, allowing for the transcription of previously silenced genes, such as tumor suppressors.

MYC Downregulation

A critical consequence of this compound's dual activity is the suppression of the MYC oncogene.[3] Both the PI3K/AKT and HDAC pathways are known to regulate MYC expression and stability. Inhibition of PI3K signaling reduces MYC transcription, while HDAC inhibition can also lead to MYC protein destabilization.[3][4] This is particularly relevant in MYC-driven malignancies like DLBCL.[5]

Quantitative Data

The potency of this compound against its targets has been quantified in numerous preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| PI3K Isoforms | |

| PI3Kα | 19[7][9] |

| PI3Kβ | 54[7] |

| PI3Kδ | 39[7] |

| HDAC Isoforms | |

| HDAC1 | 1.7[7][9] |

| HDAC2 | 5.0[7][9] |

| HDAC3 | 1.8[7][9] |

| HDAC10 | 2.8[7][9] |

Table 2: Anti-proliferative Activity of this compound in B-cell Lymphoma Cell Lines

| Cell Line | IC50 (nM) |

| Granta 519 | 7 |

| DOHH2 | 1 |

| RL | 2 |

| Pfeiffer | 4 |

| SuDHL4 | 3 |

| Daudi | 15 |

| Raji | 9 |

Table 3: Phase 1 Clinical Trial in Relapsed/Refractory DLBCL

| Parameter | Value |

| Number of Evaluable Patients | 21[5] |

| Objective Responses | 9 (42.9%)[5] |

| - Complete Responses | 3 (14.3%)[5] |

| - Partial Responses | 6 (28.6%)[5] |

| Recommended Phase 2 Dose (RP2D) | 60 mg daily (5 days on, 2 days off)[5] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR and MYC signaling pathways.

-

Cell Lysis:

-

Treat cancer cells with various concentrations of this compound for a specified duration (e.g., 36 hours).[1]

-

Wash cells with ice-cold PBS and lyse on ice for 30 minutes using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[1]

-

-

Gel Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6, c-Myc, acetylated histone H3, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Add a cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay for 3D cultures) to each well.[1]

-

Incubate according to the manufacturer's instructions to allow for the generation of a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

In Vivo Xenograft Mouse Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NSG mice).[7]

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[10]

-

-

Drug Administration:

-

Efficacy Evaluation:

Conclusion

This compound represents a novel therapeutic strategy by simultaneously targeting the PI3K and HDAC pathways. Its potent dual inhibitory activity leads to the suppression of key oncogenic drivers, such as the PI3K/AKT/mTOR pathway and MYC, resulting in significant anti-tumor effects in a range of preclinical models and clinical settings. The in-depth understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental methodologies, provides a strong foundation for its continued development and potential application in the treatment of various cancers.

References

- 1. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. This compound, a novel dual inhibitor of HDAC and PI3K, effectively reverses HIV-1 latency ex vivo without T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Fimepinostat (CUDC-907): A Technical Guide to its Effects on the PI3K/AKT/mTOR Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Fimepinostat (also known as CUDC-907) is a first-in-class, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4] By simultaneously targeting two key oncogenic pathways, this compound presents a potent therapeutic strategy. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative inhibitory effects on the PI3K/AKT/mTOR pathway, detailed experimental protocols for its evaluation, and its ultimate impact on cellular processes.

Core Mechanism of Action: Dual Inhibition of PI3K and HDAC

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6][7] PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[8][9]

This compound exerts its primary effect by directly inhibiting the catalytic subunits of Class I PI3Ks, thereby blocking the production of PIP3 and preventing the activation of the entire downstream signaling cascade.[10][11] Concurrently, this compound inhibits Class I and II HDAC enzymes. This leads to an increase in histone acetylation (e.g., H3K9ac), altering chromatin structure and gene expression, which can suppress oncogenes like c-Myc and induce apoptosis.[12] This dual-pronged attack disrupts both direct signaling and the transcriptional landscape that supports tumor growth.

References

- 1. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. curis.com [curis.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Mammalian Target of Rapamycin (mTOR) in Insulin Signaling [mdpi.com]

- 10. Facebook [cancer.gov]

- 11. This compound - My Cancer Genome [mycancergenome.org]

- 12. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Fimepinostat (CUDC-907): A Technical Guide for Relapsed/Refractory Diffuse Large B-Cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fimepinostat (formerly CUDC-907) is a first-in-class, orally bioavailable small molecule that dually inhibits Class I and II histone deacetylases (HDACs) and Class I phosphoinositide 3-kinases (PI3Ks). This dual mechanism of action is particularly relevant in malignancies driven by oncogenic transcription factors such as MYC. In patients with relapsed/refractory (R/R) diffuse large B-cell lymphoma (DLBCL), particularly those with alterations in the MYC oncogene, this compound has demonstrated durable clinical responses. This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, clinical efficacy, safety profile, and key experimental methodologies related to the investigation of this compound in this patient population.

Mechanism of Action: Dual Inhibition of HDAC and PI3K

This compound was designed to simultaneously target two critical oncogenic signaling pathways. By inhibiting HDACs, this compound alters chromatin structure and gene expression, leading to the downregulation of key oncogenes like MYC.[1] Concurrently, its inhibition of PI3K isoforms (α, β, and δ) disrupts the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[1][2] A key consequence of PI3K inhibition is the enhanced ubiquitin-mediated degradation of the MYC protein.[1] The synergistic effect of transcriptional repression and protein degradation of MYC underscores the therapeutic potential of this compound in MYC-driven lymphomas.[1][3]

Clinical Efficacy in Relapsed/Refractory DLBCL

Clinical investigations of this compound, primarily through Phase 1 (NCT01742988) and Phase 2 trials, have established its activity in heavily pretreated R/R DLBCL patients.[4][5] Efficacy has been particularly notable in patients with MYC-altered disease.[5][6]

Phase 1 Study (Expanded Cohort) Data

In an expanded Phase 1 trial, 37 patients with R/R DLBCL were treated with this compound as a monotherapy or in combination with rituximab.[7] The recommended Phase 2 dose (RP2D) was determined to be 60 mg administered orally on a 5-days-on, 2-days-off schedule in 21-day cycles.[8]

Table 1: Efficacy of this compound in R/R DLBCL (Expanded Phase 1 Trial) [7][9]

| Patient Population | N | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) |

| All Evaluable Patients | 30 | 37% | 5 | 6 | 11.2 months |

| Evaluable MYC-Altered | 11 | 64% | 4 | 3 | 13.6 months |

| Evaluable MYC-Unaltered | 7 | 29% | 0 | 2 | 6.0 months |

| Evaluable MYC-Unknown | 12 | 17% | 1 | 1 | 7.8 months |

Phase 2 Study and Pooled Analysis Data

A Phase 2 study further evaluated this compound in patients with R/R DLBCL or high-grade B-cell lymphoma (HGBL), with a focus on MYC-altered disease.[5] A pooled analysis of both Phase 1 and Phase 2 trial data for patients with MYC-altered disease provided a broader perspective on the drug's efficacy.[6]

Table 2: Efficacy of this compound in MYC-Altered R/R DLBCL/HGBL (Phase 2 and Pooled Analysis) [5][6]

| Study Cohort | N | Objective Response Rate (ORR) |

| Phase 2 (MYC-IHC ≥40%) | 46 | 15% |

| Pooled Analysis (MYC-Altered) | 63 | 22% |

Prolonged durations of response were observed, with some responding patients remaining on treatment for two years or longer.[5]

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a manageable safety profile. The most common treatment-related adverse events were generally low-grade and reversible.[4][7]

Table 3: Common Treatment-Related Adverse Events (AEs) with this compound [7][8]

| Adverse Event | Any Grade | Grade ≥3 |

| Hematologic | ||

| Thrombocytopenia | 18% | 14% |

| Neutropenia | - | Reported |

| Anemia | - | Reported |

| Non-Hematologic | ||

| Diarrhea | 54% | 5% |

| Fatigue | 37% | 3% |

| Nausea | 22% | - |

| Hyperglycemia | - | Reported |

Dose-limiting toxicities (DLTs) included diarrhea and hyperglycemia, which were observed at higher dose levels but not at the RP2D of 60 mg on a 5/2 schedule.[8]

Key Experimental Protocols

Clinical Trial Design and Patient Population

The Phase 1 study (NCT01742988) employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose and RP2D.[4] Eligible patients were adults with histopathologically confirmed lymphoma or multiple myeloma that was refractory to or had relapsed after at least two prior regimens.[4] The Phase 2 study enrolled patients with R/R DLBCL or HGBL, with a focus on those with MYC-altered disease.[5]

MYC Protein Expression by Immunohistochemistry (IHC)

MYC-altered status was frequently defined by MYC protein expression of ≥40% as determined by IHC.[10]

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (3-5 µm) are mounted on positively charged slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene or a xylene substitute and rehydrated through a graded series of ethanol to distilled water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or a similar solution in a steamer or pressure cooker for 20-30 minutes.

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific protein binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against MYC (e.g., rabbit monoclonal anti-MYC, clone Y69) for a specified time and temperature (e.g., 60 minutes at room temperature).

-

Detection System: A polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

-

Chromogen: The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.

-

Scoring: The percentage of tumor cell nuclei with positive staining is determined by a pathologist. A threshold of >40% or >50% is often used to define high MYC expression.

Virtual Inference of Protein Activity by Enriched Regulon (VIPER) Analysis

VIPER is an algorithm used to infer protein activity from gene expression data.[5] It assesses the enrichment of a protein's transcriptional targets (regulon) in a gene expression signature.

Methodology Overview:

-

Regulon Inference: A context-specific transcriptional regulatory network is first inferred from a representative set of gene expression profiles using algorithms like ARACNe. This defines the set of target genes for each transcriptional regulator.

-

Gene Expression Signature: For each sample, a gene expression signature is generated by comparing its transcriptomic profile to a reference population.

-

Enrichment Analysis: The VIPER algorithm then calculates the enrichment of each regulator's regulon in the single-sample gene expression signature. This provides a normalized enrichment score (NES), which is a measure of the protein's activity.

-

Biomarker Identification: In the context of the this compound trials, VIPER was used to identify a three-protein biomarker signature that could predict response to treatment with high positive and negative predictive values.[5]

Preclinical Enzymatic Assays (General Protocols)

Preclinical studies established this compound's dual inhibitory activity. While specific protocols for this compound are proprietary, general methodologies for HDAC and PI3K activity assays are as follows:

HDAC Activity Assay (Fluorometric):

-

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme source (e.g., purified enzyme or cell lysate).

-

Reaction: HDAC deacetylates the substrate.

-

Development: A developing reagent (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorophore.

-

Detection: The fluorescence is measured using a fluorometer (e.g., excitation/emission ~360/460 nm). The signal is inversely proportional to HDAC activity in the presence of an inhibitor.

PI3K Activity Assay (Luminescent):

-

Principle: The assay measures the amount of ATP remaining after the PI3K enzymatic reaction.

-

Reaction: The PI3K enzyme is incubated with its substrate (e.g., PIP2) and ATP. PI3K phosphorylates the substrate, consuming ATP.

-

Detection: A kinase detection reagent containing luciferase is added. The luciferase utilizes the remaining ATP to produce light.

-

Measurement: The luminescence is measured using a luminometer. The signal is directly proportional to the amount of remaining ATP and thus inversely proportional to PI3K activity.

Conclusion

This compound represents a rational therapeutic approach for R/R DLBCL, particularly in the challenging subgroup of patients with MYC-altered disease. Its dual inhibition of HDAC and PI3K provides a multi-pronged attack on critical oncogenic pathways. Clinical data have demonstrated meaningful and durable responses with a manageable safety profile. Further investigation, potentially in combination with other targeted agents, is warranted to optimize its clinical utility in this patient population with high unmet medical need. This technical guide summarizes the core data and methodologies that form the basis of our current understanding of this compound for the treatment of R/R DLBCL.

References

- 1. ascopubs.org [ascopubs.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Correlation of MYC gene signature variations with clinical response to this compound in patients with aggressive B-cell lymphoma. - ASCO [asco.org]

- 4. Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. This compound (CUDC-907) in patients with relapsed/refractory diffuse large B cell and high-grade B-cell lymphoma: report of a phase 2 trial and exploratory biomarker analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paper: Phase 1 Trial Testing Single Agent CUDC-907, a Novel, Oral Dual Inhibitor of Histone Deacetylase (HDAC) and PI3K: Initial Assessment of Patients with Relapsed or Refractory (RR) Diffuse Large B-Cell Lymphoma (DLBCL), Including Double Expressor (DE) Lymphoma [ash.confex.com]

- 8. curis.com [curis.com]

- 9. mdpi.com [mdpi.com]

- 10. curis.com [curis.com]

Preclinical Efficacy of CUDC-907 in Neuroblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma (NB) remains a significant challenge in pediatric oncology, particularly in high-risk and relapsed/refractory cases. The complex genetic and epigenetic landscape of neuroblastoma necessitates the development of novel therapeutic strategies that can overcome resistance to conventional therapies. CUDC-907 (Fimepinostat) is a first-in-class, orally bioavailable small molecule that dually inhibits histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks).[1] This dual-inhibition strategy is particularly relevant for neuroblastoma, a malignancy frequently driven by aberrant signaling through the PI3K/AKT pathway and epigenetic dysregulation, often involving the MYCN oncogene.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of CUDC-907 in neuroblastoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

CUDC-907 exerts its anti-tumor effects in neuroblastoma through a multi-pronged approach, primarily by simultaneously targeting the PI3K/AKT and HDAC pathways. This dual inhibition leads to a cascade of downstream effects that collectively inhibit tumor growth, induce apoptosis, and reduce the cancer stem cell population.[2][3][4]

The core mechanism involves:

-

PI3K Inhibition: CUDC-907 inhibits class I PI3K isoforms, leading to decreased phosphorylation of AKT. This disrupts a critical survival signaling pathway in neuroblastoma cells.[3]

-

HDAC Inhibition: By inhibiting class I and II HDACs, CUDC-907 leads to an increase in histone acetylation, such as on H3K9, which alters chromatin structure and gene expression.[2] This epigenetic modulation can reactivate tumor suppressor genes and inhibit the expression of oncogenes.

-

MYCN Downregulation: A key consequence of both PI3K and HDAC inhibition is the downregulation of MYCN, a critical driver of neuroblastoma pathogenesis.[1][2] HDAC inhibitors can decrease MYCN transcription, while PI3K/AKT pathway inhibition can reduce MYCN protein stability.[1]

-

Induction of Apoptosis: CUDC-907 induces apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[3]

-

Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, contributing to its anti-proliferative effects.[2]

-

Inhibition of Cancer Stem-like Properties: CUDC-907 has been demonstrated to suppress the stem-like properties of neuroblastoma cells by inhibiting Pentraxin 3 (PTX3), a ligand for the cancer stem cell marker CD44.[1][3] This suggests a potential to target the cellular population responsible for tumor initiation and relapse.

-

Suppression of MAPK/ERK Pathway: In addition to the PI3K/AKT pathway, CUDC-907 has also been shown to suppress the MAPK/ERK signaling pathway in neuroblastoma cells.[1][3]

Signaling Pathways

The following diagram illustrates the key signaling pathways affected by CUDC-907 in neuroblastoma.

Caption: CUDC-907 signaling pathways in neuroblastoma.

Quantitative Data Summary

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of CUDC-907 has been evaluated in a panel of human neuroblastoma cell lines, demonstrating potent activity in both MYCN-amplified and MYCN-non-amplified contexts.

| Cell Line | MYCN Status | IC50 (nM) | Reference |

| SK-N-BE(2) | Amplified | 5.53 | [3] |

| IMR32 | Amplified | 10.25 | [3] |

| NGP | Amplified | 1940 | [2] |

| LAN-5 | Amplified | 910 | [2] |

| SK-N-SH | Non-amplified | 46.22 | [3] |

| SH-SY5Y | Non-amplified | 23.55 | [3] |

| SK-N-AS | Non-amplified | 38.96 | [3] |

Note: IC50 values from different studies may vary due to different experimental conditions.

In Vitro Effects on Apoptosis and Cell Cycle

CUDC-907 treatment leads to a dose-dependent increase in apoptosis and alters cell cycle distribution in neuroblastoma cell lines.[2]

| Cell Line | Treatment | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| SH-SY5Y | 0.5 µM CUDC-907 | 1.45-fold increase in early apoptotic cells | 0.88-fold decrease in S phase, 1.6-fold increase in G2/M phase | [2] |

| SH-SY5Y | 1 µM CUDC-907 | 1.74-fold increase in early apoptotic cells | 0.62-fold decrease in S phase, 1.7-fold increase in G2/M phase | [2] |

| NGP | 0.5 µM CUDC-907 | 1.46-fold increase in early apoptotic cells | Not Reported | [2] |

| NGP | 1 µM CUDC-907 | 1.86-fold increase in early apoptotic cells | Not Reported | [2] |

Experimental Protocols

Cell Culture

Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR32, SK-N-SH, SH-SY5Y, SK-N-AS, NGP, LAN-5) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8/MTT)

-

Seed neuroblastoma cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere overnight.

-

Treat cells with a serial dilution of CUDC-907 (e.g., 0-100 nM or 0-10 µM) for 72 hours.

-

Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

For MTT, add 150 µL of DMSO to dissolve formazan crystals.

-

Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis in GraphPad Prism or similar software.

Caption: Cell viability assay workflow.

Colony Formation Assay

-

Plate neuroblastoma cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Treat with various concentrations of CUDC-907 (e.g., 2, 4, 8, 16 nM) for 48 hours.[5]

-

Replace the medium with fresh, drug-free medium and culture for 10-14 days until visible colonies form.

-

Wash the colonies with PBS, fix with 4% paraformaldehyde or 10% formalin for 15-20 minutes.

-

Stain with 0.5% crystal violet solution for 10-20 minutes.

-

Wash with water, air dry, and count the number of colonies (typically >50 cells).

Apoptosis Assay (Annexin V/PI Staining)

-

Seed cells in 6-well plates and treat with CUDC-907 for 16-24 hours.

-

Harvest cells, including any floating cells, and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

-

Treat cells with CUDC-907 for 16-24 hours.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

-

Lyse CUDC-907-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against: p-AKT, total AKT, p-ERK, total ERK, MYCN, cleaved caspase-3, Bcl-2, Bax, acetyl-Histone H3, and GAPDH or β-actin as a loading control.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Sphere Formation Assay

-

Plate single cells in ultra-low attachment plates or flasks in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Treat with various concentrations of CUDC-907.

-

Culture for 7-14 days and count the number of neurospheres.

In Vivo Xenograft Studies

-

Subcutaneously inject neuroblastoma cells (e.g., 1x10⁷ SK-N-BE(2) cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer CUDC-907 orally (p.o.) at a specified dose and schedule (e.g., 25 mg/kg daily).[3]

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, excise tumors for further analysis (e.g., IHC, Western blot).

Caption: In vivo xenograft study workflow.

Mechanisms of Resistance

While CUDC-907 has shown significant preclinical promise, understanding potential resistance mechanisms is crucial for its clinical development. Studies in other cancer types, such as pancreatic cancer, suggest that long-term treatment with CUDC-907 may lead to the compensatory activation of the mTOR and MEK/ERK signaling pathways.[6][7] This suggests that combination therapies targeting these escape pathways could be a strategy to overcome resistance.

Clinical Development

Preclinical findings have paved the way for clinical investigations of CUDC-907. A phase 1 trial (NCT01742988) has been conducted in adults with relapsed or refractory lymphoma and multiple myeloma.[8] Of particular relevance to pediatrics, a phase 1 study (NCT02909777) has evaluated CUDC-907 in children and young adults with relapsed or refractory solid tumors, including neuroblastoma, CNS tumors, and lymphoma.[9][10][11] An expansion cohort in this study is planned to further evaluate the recommended phase 2 dose in patients with MYCN-amplified neuroblastoma.[12]

Conclusion

CUDC-907 is a promising therapeutic agent for neuroblastoma with a well-defined dual mechanism of action targeting both epigenetic and key survival signaling pathways. Preclinical studies have consistently demonstrated its potent anti-tumor activity in vitro and in vivo, particularly through the downregulation of the critical oncogene MYCN and the inhibition of cancer stem-like properties. The data summarized in this guide provide a strong rationale for the continued clinical investigation of CUDC-907 as a single agent or in combination with other therapies for the treatment of high-risk and relapsed/refractory neuroblastoma. The detailed protocols provided herein serve as a resource for researchers to further explore the therapeutic potential of this novel dual inhibitor.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity and mechanism of resistance of the novel HDAC and PI3K dual inhibitor CUDC-907 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Trial: NCT02909777 - My Cancer Genome [mycancergenome.org]

- 10. UCSF Lymphoma Trial → CUDC-907 in Children and Young Adults With Relapsed or Refractory Solid Tumors, CNS Tumors, or Lymphoma [clinicaltrials.ucsf.edu]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

Fimepinostat's Disruption of the Cancer Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimepinostat (CUDC-907) is a first-in-class, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual inhibitory action disrupts critical oncogenic signaling pathways, leading to potent anti-proliferative effects in a wide range of hematological and solid tumors.[3][4] A key mechanism contributing to its anti-tumor activity is the induction of cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cell division and promoting apoptosis.[5][6] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Mechanism of Action: Dual Inhibition of PI3K and HDAC

This compound was rationally designed to simultaneously target two critical pathways frequently dysregulated in cancer.[7] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Histone deacetylases (HDACs) are epigenetic modifiers that play a crucial role in the regulation of gene expression, including genes involved in cell cycle control and apoptosis.[8] By inhibiting both PI3K and HDACs, this compound exerts a synergistic anti-tumor effect that is often more potent than targeting either pathway alone.[6][8]

The primary mechanism by which this compound induces cell cycle arrest involves the modulation of key cell cycle regulatory proteins. A consistent finding across multiple cancer cell types is the induction of G2/M phase arrest.[5][6] This is often accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the downregulation of critical G2/M transition proteins such as Cyclin B1 and Cdc2 (CDK1).[4][5] Furthermore, this compound has been shown to downregulate the expression of the proto-oncogene c-Myc, a key driver of cell proliferation and a master regulator of cell cycle progression.[5][9]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The effect of this compound on cell cycle distribution has been quantified in various cancer cell lines using flow cytometry. The following tables summarize the dose-dependent effects of this compound on cell cycle progression.

Table 1: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma (HCC) Cells

| Cell Line | This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| SMMC-7721 | 0 (Control) | Data not available in text | Data not available in text | Data not available in text | [5] |

| 5 | Data not available in text | Data not available in text | Increased | [5] | |

| 15 | Data not available in text | Data not available in text | Increased | [5] | |

| 30 | Data not available in text | Data not available in text | Increased | [5] | |

| 60 | Data not available in text | Data not available in text | Increased | [5] | |

| HuH-7 | 0 (Control) | Data not available in text | Data not available in text | Data not available in text | [5] |

| 5 | Data not available in text | Data not available in text | Increased | [5] | |

| 15 | Data not available in text | Data not available in text | Increased | [5] | |

| 30 | Data not available in text | Data not available in text | Increased | [5] | |

| 60 | Data not available in text | Data not available in text | Increased | [5] |

Note: The referenced study presented this data graphically, showing a concentration-dependent increase in the G2/M phase population. Precise percentages were not provided in the text.

Table 2: Effect of this compound on Cell Cycle Distribution in Esophageal Squamous Cell Carcinoma (ESCC) Cells

| Cell Line | This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Various ESCC cell lines | 10 | Decreased | Data not available in text | Increased | [10] |

| 30 | Decreased | Data not available in text | Increased | [10] |

Note: The referenced study observed a dose-dependent increase in G2/M phase arrest after 12 hours of exposure, with a corresponding decrease in the G0/G1 population. Specific cell line data and percentages were presented in a figure.

Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins

| Cancer Type | Cell Line | This compound Treatment | Protein | Change in Expression | Reference |

| Hepatocellular Carcinoma | SMMC-7721, HuH-7 | 24h treatment | p21 (CDKN1A) | Markedly Upregulated | [5] |

| Cyclin D1 | Downregulated | [5] | |||

| Lung Cancer | Not specified | Not specified | Cdc25C | Reduced | [4] |

| Cdc2 | Reduced | [4] | |||

| Cyclin B1 | Reduced | [4] | |||

| p21 | Elevated | [4] | |||

| Small Cell Lung Cancer | Various | 24h treatment | p21 | Significantly Induced | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced G2/M Arrest

Caption: this compound's dual inhibition of PI3K and HDAC leads to G2/M arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for analyzing cell cycle protein expression by Western blot.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from a study on this compound in hepatocellular carcinoma cells.[12]

Materials:

-

Cancer cell lines (e.g., SMMC-7721, HuH-7)

-

This compound (CUDC-907)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Sodium Citrate Buffer (containing 0.1% Triton X-100, 100 µg/ml RNase A)

-

DAPI (4',6-diamidino-2-phenylindole) or Propidium Iodide (PI) staining solution

-

Flow Cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with desired concentrations of this compound (e.g., 0, 5, 15, 30, 60 nM) for 24 hours.[5]

-

Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.

-

Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,200 rpm for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]

-

Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cells in 300 µl of sodium citrate buffer containing RNase A and DAPI (or PI).[12]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Use appropriate software (e.g., ModfitLT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis of Cell Cycle Proteins

This is a general protocol for the analysis of proteins such as p21, Cyclin B1, and Cdc2.

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific for p21, Cyclin B1, Cdc2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 8.

-

Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound effectively induces cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell models. This is achieved through its dual inhibitory action on PI3K and HDAC, leading to the upregulation of p21 and the downregulation of key G2/M transition proteins like Cyclin B1 and Cdc2, as well as the oncogenic driver c-Myc. The provided data and protocols offer a comprehensive resource for researchers investigating the cell cycle-dependent anti-tumor effects of this compound and can serve as a foundation for further preclinical and clinical studies. The consistent induction of G2/M arrest highlights a key aspect of this compound's mechanism of action and underscores its therapeutic potential in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MYC drives platinum resistant SCLC that is overcome by the dual PI3K-HDAC inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-tumor effects of dual PI3K-HDAC inhibitor CUDC-907 on activation of ROS-IRE1α-JNK-mediated cytotoxic autophagy in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Fimepinostat: A Technical Guide to its Chemical Structure, Properties, and Dual Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fimepinostat (formerly CUDC-907) is a potent, orally bioavailable small molecule that represents a significant advancement in targeted cancer therapy through its novel dual mechanism of action. It is a first-in-class inhibitor of both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual inhibition disrupts critical cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, supported by experimental methodologies and pathway visualizations.

Chemical Structure and Physicochemical Properties

This compound is a synthetic thienopyrimidine derivative.[4] Its chemical identity and core physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | [1] |

| Synonyms | CUDC-907 | [1] |

| CAS Number | 1339928-25-4 | [1] |

| Chemical Formula | C₂₃H₂₄N₈O₄S | [1] |

| Molecular Weight | 508.55 g/mol | [1] |

| SMILES | O=C(C1=CN=C(N(CC2=CC3=NC(C4=CC=C(OC)N=C4)=NC(N5CCOCC5)=C3S2)C)N=C1)NO | [1] |

| Solubility | DMSO: 102 mg/mL (200.57 mM), Water: Insoluble, Ethanol: Insoluble | [1] |

| Predicted Water Solubility | 0.0153 mg/mL | |

| Predicted logP | 2.59 | |

| Predicted pKa (Strongest Acidic) | 9.24 | |

| Predicted pKa (Strongest Basic) | 3.36 |

Pharmacological Properties and In Vitro Efficacy

This compound is a potent inhibitor of Class I PI3K enzymes and Class I and II HDAC enzymes. Its inhibitory activity has been quantified against a panel of isoforms and in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of this compound (IC50 values)

| Target Class | Specific Target | IC50 (nM) | Reference(s) |

| PI3K (Class I) | PI3Kα | 19 | [5] |

| PI3Kβ | 54 | [5] | |

| PI3Kδ | 39 | [5] | |

| HDAC (Class I) | HDAC1 | 1.7 | [5] |

| HDAC2 | 5.0 | [5] | |

| HDAC3 | 1.8 | [5] | |

| HDAC (Class II) | HDAC10 | 2.8 | [5] |

Table 3: this compound Activity in Cancer Cell Lines (IC50 values)

| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |

| Multiple Myeloma | RPMI-8226 | <100 | |

| Pancreatic Cancer | AsPC-1 | <100 | |

| Non-Small Cell Lung | A549 | <100 | |

| Colon Cancer | HCT116 | <100 |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by simultaneously targeting two critical signaling pathways that are often dysregulated in cancer: the PI3K/AKT/mTOR pathway and HDAC-mediated epigenetic regulation.

The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival.[2] By inhibiting PI3K, this compound prevents the downstream activation of AKT and mTOR, leading to a reduction in protein synthesis and cell proliferation.[2]

HDAC enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. This compound's inhibition of HDACs results in increased histone acetylation, leading to the re-expression of these tumor suppressor genes and the induction of apoptosis.

A key downstream effector of this dual inhibition is the oncoprotein MYC. Inhibition of PI3K enhances the degradation of MYC protein, while HDAC inhibition represses MYC gene expression.[6] This dual-pronged attack on MYC is a critical component of this compound's anti-tumor activity.

Pharmacokinetics

In a Phase 1 clinical trial, this compound administered orally at a dose of 60 mg on a 5 days on/2 days off schedule resulted in a maximum plasma concentration (Cmax) of 11 ng/mL, which corresponds to a plasma concentration of 22 nM.[7] Preclinical studies in murine models have indicated that this compound has a long half-life in tumors.[5]

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. curis.com [curis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

CUDC-907: A Dual-Targeted Inhibitor Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor growth, immune evasion, and therapeutic resistance. CUDC-907 (Fimepinostat), a first-in-class, orally bioavailable small molecule, offers a novel therapeutic strategy by simultaneously targeting two critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This dual inhibition not only exerts direct cytotoxic effects on tumor cells but also modulates the complex cellular and acellular components of the TME. This technical guide provides a comprehensive overview of the preclinical and clinical data on CUDC-907's impact on the TME, with a focus on its mechanism of action, effects on immune cell populations, cytokine and chemokine profiles, and preliminary insights into its influence on the extracellular matrix.

Introduction: The Rationale for Dual PI3K and HDAC Inhibition

The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[1] Concurrently, epigenetic modifications, regulated by enzymes such as HDACs, are crucial for gene expression patterns that drive tumorigenesis.[2] HDACs can deacetylate both histone and non-histone proteins, influencing chromatin structure and the function of key oncogenic proteins. The synergistic anti-cancer activity of targeting both pathways has been observed in preclinical and clinical studies, providing a strong rationale for the development of dual inhibitors like CUDC-907.[2][3] By targeting both pathways, CUDC-907 has the potential to induce synthetic lethality in cancer cells and overcome resistance mechanisms associated with single-agent therapies.[4]

Mechanism of Action: A Multi-pronged Assault on Cancer

CUDC-907 is designed to inhibit Class I PI3K isoforms (α, β, δ) and Class I and II HDACs.[4][5] This dual activity leads to the disruption of multiple oncogenic signaling networks.[6]

Inhibition of PI3K and HDAC Enzymes

CUDC-907 exhibits potent inhibitory activity against both PI3K and HDAC enzymes at nanomolar concentrations.

| Target | IC50 (nM) | Reference(s) |

| PI3K Isoforms | ||

| PI3Kα | 19 | [5] |

| PI3Kβ | 54 | [5] |

| PI3Kδ | 39 | [5] |

| HDAC Isoforms | ||

| HDAC1 | 1.7 | [5] |

| HDAC2 | 5.0 | [5] |

| HDAC3 | 1.8 | [5] |

| HDAC10 | 2.8 | [5] |

Downstream Signaling Consequences

The dual inhibition of PI3K and HDACs by CUDC-907 leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.

References

- 1. Fibronectin fragments cause release and degradation of collagen-binding molecules from equine explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. curis.com [curis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. curis.com [curis.com]

Fimepinostat (CUDC-907): A Dual HDAC and PI3K Inhibitor for Pediatric Brain Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Fimepinostat (formerly CUDC-907) is an orally bioavailable small molecule that represents a promising therapeutic strategy for difficult-to-treat pediatric brain tumors. As a first-in-class dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K), this compound targets two critical pathways implicated in the tumorigenesis of various pediatric central nervous system (CNS) malignancies, including diffuse intrinsic pontine glioma (DIPG), medulloblastoma, and high-grade gliomas. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for researchers and drug development professionals working on novel therapies for pediatric brain tumors.

Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of Class I and II HDACs and Class I PI3K isoforms. This dual inhibition leads to a multi-pronged attack on cancer cell proliferation, survival, and metabolism.

-

HDAC Inhibition: By inhibiting HDAC enzymes, this compound promotes the acetylation of histones and other non-histone proteins. This results in a more open chromatin structure, leading to the transcriptional activation of tumor suppressor genes. Furthermore, HDAC inhibition can induce cell cycle arrest, differentiation, and apoptosis.[1]

-

PI3K Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in pediatric brain tumors, promoting cell growth, proliferation, and survival. This compound's inhibition of PI3Kα, PI3Kδ, and PI3Kβ isoforms effectively blocks this pathway, leading to decreased levels of phosphorylated Akt (p-Akt) and subsequent downstream effectors.[2][3]

-

MYC Downregulation: A key consequence of the dual inhibition of HDAC and PI3K is the significant downregulation of the MYC oncogene.[4][5] MYC is a critical driver of many pediatric brain tumors, and its suppression by this compound is a central component of the drug's anti-cancer activity.[6][7]

The synergistic effect of targeting both the epigenome and critical signaling pathways results in potent anti-tumor activity, as demonstrated in various preclinical models.[8]

Preclinical Data

This compound has demonstrated significant anti-tumor activity in a range of preclinical models of pediatric and other brain tumors. The following tables summarize the available quantitative data on its efficacy.

In Vitro Efficacy: Cell Viability (IC50/EC50)

| Cell Line | Tumor Type | IC50/EC50 (nM) | Citation |

| SU-DIPG-VI | DIPG | Submicromolar (Panobinostat as a proxy for HDACi efficacy) | [9] |

| SU-DIPG-XIII | DIPG | Submicromolar (Panobinostat as a proxy for HDACi efficacy) | [9] |

| MB002 (PDX) | Group 3 Medulloblastoma | 5.6 (LBH-589 as HDACi component) | [10] |

| NGP | Neuroblastoma | Not Specified | [5] |

| SH-SY5Y | Neuroblastoma | Not Specified | [5] |

| T98G | Glioblastoma | < 50 | [11] |

| A172 | Glioblastoma | < 50 | [11] |

| U251 | Glioblastoma | < 50 | [11] |

| U87 | Glioblastoma | < 50 | [11] |

| U373 | Glioblastoma | < 50 | [11] |

| HF2885 | Glioma | 0.7 | [12] |

| HF3013 | Glioma | 0.7 | [12] |

In Vivo Efficacy: Tumor Growth Inhibition

| Tumor Model | Treatment | Tumor Growth Inhibition | Citation |

| Glioblastoma Xenograft | This compound (10 mg/kg) | Significant | [13] |

| MYC-driven Group 3 Medulloblastoma Xenograft | CUDC-907 + Cisplatin/Radiotherapy | Significant | [7] |

| Neuroblastoma 3D Spheroid | CUDC-907 | Significant | [5] |

| Small Cell Lung Cancer Xenograft | This compound (70 mg/kg) | Significant | [14] |

| Hepatocarcinoma Xenograft | CUDC-907 | Significant | [15] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from commercially available MTS assay kits and is suitable for determining the IC50 of this compound in pediatric brain tumor cell lines.[7][10]

Materials:

-

Pediatric brain tumor cell lines

-

96-well cell culture plates

-

Complete growth medium

-

This compound (CUDC-907)

-

MTS reagent (e.g., from Promega)

-

Phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES) (if required by the kit)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Prepare the MTS solution according to the manufacturer's instructions. This typically involves mixing the MTS reagent with PMS/PES. Add 20 µL of the prepared MTS solution to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for p-Akt and Acetylated Histones

This protocol is designed to assess the pharmacodynamic effects of this compound on its primary targets.[11][16]

Materials:

-

Treated and untreated cell or tumor lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-pan-Akt, anti-acetyl-Histone H3, anti-Histone H3

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenized tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt and acetylated histones to total histones.

Orthotopic Xenograft Model of Pediatric Brain Tumors

This protocol provides a general framework for establishing and utilizing orthotopic patient-derived xenograft (PDOX) or cell-line-derived xenograft models to evaluate the in vivo efficacy of this compound.[16][17]

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Pediatric brain tumor cells (patient-derived or cell lines)

-

Stereotactic injection apparatus

-

Anesthesia (e.g., isoflurane)

-

This compound formulation for oral gavage

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

Calipers for tumor measurement (for subcutaneous models)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the pediatric brain tumor cells in a suitable buffer (e.g., PBS or Matrigel).

-

Stereotactic Intracranial Injection: Anesthetize the mice and secure them in the stereotactic frame. Create a small burr hole in the skull over the desired brain region (e.g., cerebrum, cerebellum, or pons for DIPG models). Slowly inject the tumor cells (e.g., 1x10^5 to 5x10^5 cells in 2-5 µL) into the brain parenchyma.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging for luciferase-expressing cells or by observing for neurological symptoms.

-

Drug Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via oral gavage at the desired dose and schedule (e.g., daily or 5 days on/2 days off). The control group should receive the vehicle.

-

Efficacy Evaluation: Monitor tumor growth throughout the treatment period. The primary endpoint is typically overall survival. Tumor burden can be quantified by bioluminescence signal intensity. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

-

Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound's dual inhibition of PI3K and HDAC converges on MYC suppression.

Experimental Workflow for Preclinical Evaluation

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion

This compound (CUDC-907) is a promising dual inhibitor of HDAC and PI3K with demonstrated preclinical activity against various pediatric brain tumors. Its mechanism of action, centered on the suppression of the PI3K/Akt/mTOR pathway and downregulation of MYC, provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals aiming to advance novel therapeutic strategies for children with brain cancer. Further clinical investigation, such as the ongoing PNOC016 trial, is crucial to determine the safety and efficacy of this compound in this patient population.[2][8][18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. A target validation study of this compound in children and adolescents with newly diagnosed diffuse intrinsic pontine glioma (DIPG), recurrent medulloblastoma, or recurrent high-grade glioma (HGG). - Human Research Switzerland [humanforschung-schweiz.ch]

- 3. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epigentek.com [epigentek.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The dual HDAC/PI3K inhibitor CUDC-907 inhibits the growth and proliferation of MYC-driven Group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnoc.us [pnoc.us]

- 9. Functionally-defined Therapeutic Targets in Diffuse Intrinsic Pontine Glioma: A Report of the Children’s Oncology Group DIPG Preclinical Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC and PI3K Antagonists Cooperate to Inhibit Growth of MYC-driven Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. aacrjournals.org [aacrjournals.org]

- 18. UCSF DIPG Trial → this compound in Treating Brain Tumors in Children and Young Adults [clinicaltrials.ucsf.edu]

- 19. University of California Health DIPG Trial → this compound in Treating Brain Tumors in Children and Young Adults [clinicaltrials.ucbraid.org]

Methodological & Application

Application Notes: CUDC-907 Dose-Response Analysis in Small Cell Lung Cancer (SCLC) Cell Lines

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor with limited therapeutic options.[1][2] Emerging research has identified the phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways as critical for SCLC cell proliferation and survival.[1][2] CUDC-907, a first-in-class dual inhibitor of PI3K and HDAC, has shown significant single-agent activity in SCLC cell lines, presenting a promising therapeutic strategy.[1][2] This document provides detailed protocols for analyzing the dose-response of SCLC cell lines to CUDC-907 and summarizes the key findings from preclinical studies.

Mechanism of Action

CUDC-907 exerts its anti-cancer effects by simultaneously targeting two key signaling pathways. As a PI3K inhibitor, it blocks the PI3K/AKT/mTOR signaling cascade, which is frequently activated in SCLC and plays a crucial role in cell growth and survival.[1] As an HDAC inhibitor, it leads to the accumulation of acetylated histones, altering gene expression and inducing cell cycle arrest and apoptosis.[3] Specifically, CUDC-907 has been shown to inhibit PI3Kα with an IC50 of 19 nM and HDACs 1, 2, 3, and 10 with IC50 values of 1.7 nM, 5 nM, 1.8 nM, and 2.8 nM, respectively.[4]

In SCLC, treatment with CUDC-907 has been demonstrated to downregulate MYC paralogs and FoxM1, induce G1 cell-cycle arrest, and impair DNA double-strand break (DSB) repair capacity.[1][2] This multi-faceted mechanism of action contributes to its potent anti-proliferative effects.[1]

Data Presentation

CUDC-907 IC50 Values in SCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Studies have shown that SCLC cell lines are highly sensitive to CUDC-907, with IC50 values in the low nanomolar range.[1][3] The following table summarizes the IC50 values of CUDC-907 in a panel of SCLC cell lines after a 3-day treatment, as determined by the CellTiter-Glo Luminescent Cell Viability Assay.[1]

| SCLC Cell Line | IC50 (nM) |

| H69 | 8.7 |

| H82 | 12.4 |

| H146 | 9.8 |

| H209 | 11.2 |

| H526 | 15.6 |

| H889 | 7.5 |

| DMS53 | 10.5 |

| DMS114 | 13.1 |

Note: These values are indicative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of SCLC Cell Lines

1. Materials:

-

SCLC cell lines (e.g., H69, H82, H146)

-

Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2)

-

Trypsin-EDTA (0.25%)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

2. Procedure:

-

Culture SCLC cell lines in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

-

For adherent cell lines, subculture when they reach 80-90% confluency. For suspension cell lines, subculture every 2-3 days.

-

To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.

-

Seed the cells into new flasks at the desired density.

-

Routinely test cells for mycoplasma contamination.[5]

Protocol 2: Dose-Response Analysis using CellTiter-Glo® Luminescent Cell Viability Assay

1. Materials:

-

SCLC cells

-

CUDC-907 (stock solution in DMSO)

-

96-well clear bottom white plates

-

Complete RPMI-1640 medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

2. Procedure:

-